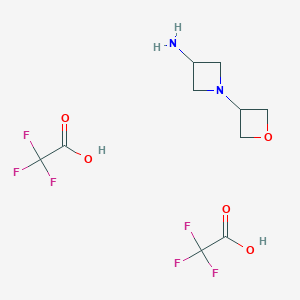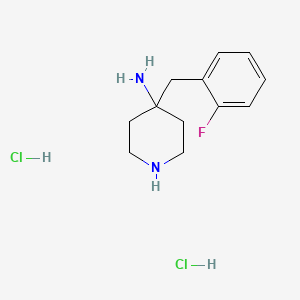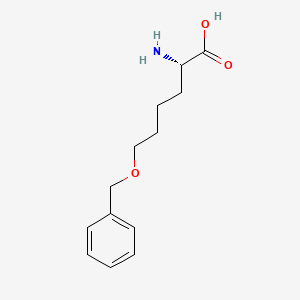![molecular formula C12H16N2O3 B2789830 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid CAS No. 1439896-59-9](/img/structure/B2789830.png)
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid, also known as THPPA, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. THPPA belongs to the class of picolinic acid derivatives, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the transient receptor potential vanilloid 1 (TRPV1) channel. 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid has been shown to activate TRPV1 channels, which are involved in the regulation of pain and inflammation. By modulating the activity of these channels, 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid may be able to reduce pain and inflammation.
Biochemical and Physiological Effects
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. However, one of the limitations of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid. One area of research is the development of more efficient synthesis methods for 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid. Another area of research is the investigation of the potential therapeutic applications of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid in animal models of neurodegenerative diseases and chronic pain. Additionally, the mechanism of action of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more water-soluble analogs of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid may improve its bioavailability and make it a more viable candidate for in vivo studies.
Conclusion
In conclusion, 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is a chemical compound that has the potential to be used in the treatment of neurodegenerative diseases, chronic pain, and inflammatory disorders. Its neuroprotective, anti-inflammatory, and analgesic effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and water-soluble analogs.
Méthodes De Synthèse
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 6-chloronicotinic acid with tetrahydro-2H-pyran-4-methanol in the presence of a base. The resulting product is then treated with methylamine to obtain 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid. The purity of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propriétés
IUPAC Name |
6-(oxan-4-ylmethylamino)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-2-1-3-11(14-10)13-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEGIDXSKWYELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2789747.png)
![5-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B2789749.png)
![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2789750.png)
![2-Chloro-N-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]propanamide](/img/structure/B2789755.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2789762.png)
![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2789763.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2789765.png)



![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2789770.png)